molecular formula C23H15N3O3S B11594585 2-[(5Z)-5-(naphthalen-1-ylmethylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

2-[(5Z)-5-(naphthalen-1-ylmethylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

Cat. No.: B11594585
M. Wt: 413.4 g/mol
InChI Key: KBPUKVXDOJEIHP-MOSHPQCFSA-N
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Description

2-[(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a naphthalene moiety, a triazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE typically involves multiple steps, including the formation of the triazole and thiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the preparation of a naphthalene derivative, followed by the formation of the triazole ring through a cycloaddition reaction . The final step involves the esterification of the phenyl acetate group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalene oxides, while reduction could produce naphthalene derivatives with reduced functional groups .

Scientific Research Applications

2-[(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar naphthalene moieties.

    Triazole derivatives: Compounds containing triazole rings.

    Thiazole derivatives: Compounds with thiazole rings.

Uniqueness

What sets 2-[(5Z)-5-[(NAPHTHALEN-1-YL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE apart is its unique combination of these structural elements, which may confer distinct chemical and biological properties not observed in other compounds.

Properties

Molecular Formula

C23H15N3O3S

Molecular Weight

413.4 g/mol

IUPAC Name

[2-[(5Z)-5-(naphthalen-1-ylmethylidene)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C23H15N3O3S/c1-14(27)29-19-12-5-4-11-18(19)21-24-23-26(25-21)22(28)20(30-23)13-16-9-6-8-15-7-2-3-10-17(15)16/h2-13H,1H3/b20-13-

InChI Key

KBPUKVXDOJEIHP-MOSHPQCFSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=CC5=CC=CC=C54)/SC3=N2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=CC5=CC=CC=C54)SC3=N2

Origin of Product

United States

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